2-(2-氯乙基)-6-甲基-2H-1,4-苯并恶嗪-3(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

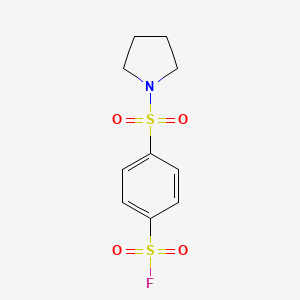

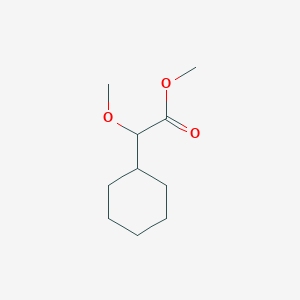

The compound “2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one” is a benzoxazinone derivative. Benzoxazinones are heterocyclic compounds containing a benzene ring fused to an oxazine ring. Oxazine is a six-membered ring consisting of one oxygen atom, one nitrogen atom, and four carbon atoms .

Molecular Structure Analysis

The compound contains a benzoxazinone core, which is a bicyclic system with a benzene ring fused to a 2H-1,4-oxazine ring. It also has a 2-chloroethyl group attached to the nitrogen atom and a methyl group attached to the 6-position of the benzene ring .Chemical Reactions Analysis

Benzoxazinones can undergo a variety of reactions, including hydrolysis, reduction, and reactions at the nitrogen atom. The 2-chloroethyl group could potentially undergo nucleophilic substitution reactions .科学研究应用

抗菌和抗氧化特性

- 抗菌和抗氧化应用:一项研究合成了苯并恶嗪基吡唑啉的衍生物,包括2-(2-氯乙基)-6-甲基-2H-1,4-苯并恶嗪-3(4H)-酮,发现它们具有有效的抗菌和抗氧化特性。这表明在开发新的抗菌和抗氧化剂方面具有潜在应用 (Sonia 等人,2013 年).

合成和改性

- 合成和化学改性:另一项研究重点关注 (2H)-1,4-苯并恶嗪-3(4H)-酮的溴化和硝化,包括 6-氯和 6-甲基类似物。这项研究对于了解这些化合物的化学性质和潜在改性具有重要意义 (Hanson 等人,2003 年).

农学用途和生物学特性

- 植物毒性和抗菌特性:具有 2H-1,4-苯并恶嗪-3(4H)-酮骨架的化合物,包括衍生物,已显示出有趣的生物学特性,如植物毒性和抗菌活性。这些特性表明潜在的农学用途 (Macias 等人,2006 年).

在天然除草剂模型中的应用

- 天然除草剂模型:苯并恶嗪酮类化合物,包括 2H-1,4-苯并恶嗪-3(4H)-酮,由于其植物毒性和抗菌作用,具有作为天然除草剂模型先导的潜在应用 (Macias 等人,2009 年).

催化合成

- 催化合成方法:已经开发出一种制备 N-取代的 2H-1,4-苯并恶嗪-3-(4H)-酮的有效方法,其中包括广泛的底物。这种方法对于有效制备生物学和医学上有意义的分子很有吸引力 (Feng 等人,2009 年).

作用机制

Target of Action

The compound 2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one, also known as 2-(2-chloroethyl)-6-methyl-4H-1,4-benzoxazin-3-one, is structurally similar to Chlormethine , a nitrogen mustard sold under the brand name Mustargen . Chlormethine is the prototype of alkylating agents, a group of anticancer chemotherapeutic drugs . It primarily targets DNA, specifically binding to the N7 nitrogen on the DNA base guanine .

Mode of Action

The compound works by binding to DNA, crosslinking two strands and preventing cell duplication . This interaction with its targets results in the inhibition of DNA replication and transcription, leading to cell death .

Biochemical Pathways

The affected biochemical pathways primarily involve DNA replication and transcription. The compound’s interaction with DNA disrupts these processes, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds like chlormethine have a biological half-life of less than 1 minute and are excreted 50% through the kidneys . These properties may impact the bioavailability of the compound, but further studies are needed to confirm this.

Result of Action

The result of the compound’s action at the molecular level is the disruption of DNA replication and transcription, leading to cell cycle arrest and apoptosis . At the cellular level, this results in the death of rapidly dividing cells, such as cancer cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the presence of certain inorganic anions can hinder the degradation process of similar compounds . Additionally, the compound’s action may be affected by the pH, temperature, and presence of other substances in the environment

属性

IUPAC Name |

2-(2-chloroethyl)-6-methyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-7-2-3-9-8(6-7)13-11(14)10(15-9)4-5-12/h2-3,6,10H,4-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHPPXITQVEGMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(C(=O)N2)CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-Phenyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2461959.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2461960.png)

![1-(2,5-difluorobenzyl)-4-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2461962.png)

![3-(3,3-Dimethyl-2-oxobutyl)-8-(2,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione](/img/structure/B2461963.png)

![5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2461966.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chlorobenzoate](/img/structure/B2461974.png)